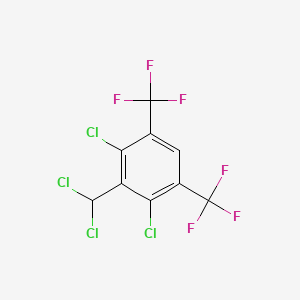

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride is a chemical compound characterized by the presence of trifluoromethyl and dichlorobenzal groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high electronegativity and stability, while the dichlorobenzal moiety adds to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

3,5-Bis(trifluoromethyl)benzaldehyde+Thionyl chloride→3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The presence of the aldehyde group allows for addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the dichlorobenzal moiety interacts with target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl groups but lacks the dichlorobenzal moiety.

2,6-Dichlorobenzaldehyde: Contains the dichlorobenzal group but lacks the trifluoromethyl groups.

3,5-Bis(trifluoromethyl)acetophenone: Similar structure but with a ketone group instead of an aldehyde.

Uniqueness

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride is unique due to the combination of trifluoromethyl and dichlorobenzal groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications.

Biological Activity

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride (CAS Number: 501657-11-0) is a synthetic organic compound with notable chemical properties due to the presence of trifluoromethyl and dichlorobenzyl groups. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H2Cl4F6

- Molecular Weight : 365.91 g/mol

- Chemical Structure : The compound features two trifluoromethyl groups and two chlorine atoms on a benzene ring, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities primarily linked to its interaction with cellular targets. Research indicates that it may function as an antimicrobial agent and has potential applications in cancer therapy.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound:

- Mechanism : The compound is believed to inhibit bacterial growth by interfering with key enzymatic pathways. Its structural components allow it to interact with bacterial cell membranes and disrupt their integrity.

- Efficacy : In vitro studies have demonstrated that this compound displays significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.1 to 10 µg/mL depending on the strain .

Case Study 1: Antibacterial Potency

A study published in a peer-reviewed journal evaluated the antibacterial potency of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a strong inhibitory effect with an IC50 value of approximately 5 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µg/mL. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death .

Research Findings

The biological activity of this compound can be summarized as follows:

| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.1 - 10 µg/mL | Membrane disruption |

| Escherichia coli | 0.1 - 10 µg/mL | Enzymatic inhibition | |

| Cytotoxic | HeLa cells | >10 µg/mL | Apoptosis via caspases |

Properties

IUPAC Name |

2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4F6/c10-5-2(8(14,15)16)1-3(9(17,18)19)6(11)4(5)7(12)13/h1,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJASDVXBXNWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)Cl)C(Cl)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.